molecular formula C20H42O2 B14335136 1-(Methoxymethoxy)octadecane CAS No. 105644-68-6

1-(Methoxymethoxy)octadecane

Cat. No.: B14335136
CAS No.: 105644-68-6
M. Wt: 314.5 g/mol
InChI Key: PVHMLJIDYWAPRJ-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)octadecane (CAS 105644-68-6) is a long-chain alkyl ether with a methoxymethoxy (-OCH2OCH3) functional group attached to the terminal carbon of an octadecane backbone. Its molecular formula is C20H42O2, and its molecular weight is 314.55 g/mol. The compound is structurally characterized by the presence of two ether oxygen atoms, which enhance its polarity compared to simpler methoxy derivatives.

Properties

CAS No.

105644-68-6

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-(methoxymethoxy)octadecane

InChI

InChI=1S/C20H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-2/h3-20H2,1-2H3

InChI Key

PVHMLJIDYWAPRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)octadecane can be synthesized through the methoxymethylation of octadecanol. The process involves the reaction of octadecanol with chloromethyl methyl ether in the presence of a base such as diisopropylethylamine. The reaction is typically carried out in an organic solvent like toluene at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)octadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to octadecanol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases.

Major Products:

    Oxidation: Formation of octadecanoic acid.

    Reduction: Formation of octadecanol.

    Substitution: Formation of various substituted octadecanes depending on the reagents used.

Scientific Research Applications

1-(Methoxymethoxy)octadecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)octadecane involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular features of 1-(Methoxymethoxy)octadecane and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
This compound 105644-68-6 C20H42O2 314.55 Methoxymethoxy (-OCH2OCH3) Long alkyl chain with terminal ether
1-Methoxyoctadecane 6838-81-9 C19H40O 284.52 Methoxy (-OCH3) Shorter ether group, reduced polarity
Nonane, 1-(methoxymethoxy)- 79137-09-0 C11H24O2 188.30 Methoxymethoxy (-OCH2OCH3) Shorter alkyl chain (C9)
Heptane, 1,1'-[methylenebis(oxy)]bis- 76343-07-2 C15H32O2 244.41 Methylenebis(oxy) (-OCH2O-) Symmetrical ether with central CH2 bridge
1,3-Dioxonane 6573-13-3 C7H14O2 130.18 Cyclic ether (9-membered ring) Two oxygen atoms in a cyclic structure
Key Observations:
  • Chain Length and Polarity : this compound’s extended alkyl chain (C18) contributes to hydrophobic behavior, while its methoxymethoxy group increases polarity compared to 1-Methoxyoctadecane. This difference likely enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Key Observations:
  • 1-Methoxyoctadecane has well-documented irritant properties, including respiratory and dermal effects . Similar hazards may apply to this compound due to structural similarities, but empirical data are lacking.
  • Ecological Data: No toxicity, persistence, or bioaccumulation data are available for these compounds, highlighting a critical research gap .

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